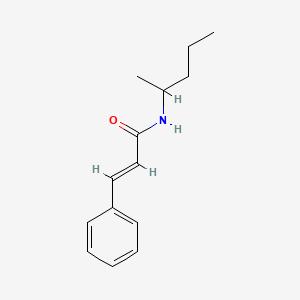
N-(1-methylbutyl)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methylbutyl)-3-phenylacrylamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as N-(1-methylbutyl)cinnamamide and has the chemical formula C16H21NO. The compound is synthesized using specific methods and has been found to have biochemical and physiological effects that make it suitable for use in lab experiments. In
作用机制
The mechanism of action of N-(1-methylbutyl)-3-phenylacrylamide is not fully understood. However, it is believed to act by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to have anti-inflammatory and analgesic properties, making it suitable for use in the treatment of pain and inflammation-related disorders. The compound has also been found to have antioxidant properties, making it suitable for use in the prevention of oxidative stress-related disorders.
实验室实验的优点和局限性
One of the advantages of using N-(1-methylbutyl)-3-phenylacrylamide in lab experiments is its low toxicity. The compound has been found to have low toxicity levels, making it suitable for use in in vitro and in vivo experiments. The compound is also readily available and easy to synthesize, making it a cost-effective option for researchers.
One of the limitations of using this compound in lab experiments is its limited solubility in water. The compound has limited solubility in water, making it difficult to use in aqueous-based experiments. The compound is also sensitive to light and air, making it necessary to store it in a dark and dry place.
未来方向
There are several future directions for the use of N-(1-methylbutyl)-3-phenylacrylamide in scientific research. One of the future directions is the exploration of its potential as a drug candidate for the treatment of pain and inflammation-related disorders. The compound can also be explored for its potential as a building block for the synthesis of novel materials.
Another future direction is the exploration of the mechanism of action of the compound. The exact mechanism of action of this compound is not fully understood, and further research is needed to elucidate its mechanism of action.
Conclusion:
This compound is a compound that has gained attention in scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has been found to have biochemical and physiological effects that make it suitable for use in lab experiments. The compound has potential applications in the fields of medicinal chemistry and materials science. The compound has low toxicity levels and is readily available, making it a cost-effective option for researchers. Further research is needed to explore its potential as a drug candidate and building block for the synthesis of novel materials.
合成方法
The synthesis of N-(1-methylbutyl)-3-phenylacrylamide involves the reaction between cinnamoyl chloride and 1-amino-3-methylbutane. This reaction takes place in the presence of a base such as triethylamine and a solvent such as tetrahydrofuran. The reaction conditions are optimized to obtain a high yield of the product. The product is purified using column chromatography and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
N-(1-methylbutyl)-3-phenylacrylamide has been found to have potential applications in various fields of scientific research. One of the primary applications is in the field of medicinal chemistry, where it is being explored for its potential as a drug candidate. The compound has been found to have anti-inflammatory and analgesic properties, making it suitable for use in the treatment of pain and inflammation-related disorders.
The compound has also been found to have potential applications in the field of materials science, where it is being explored for its use as a building block for the synthesis of novel materials. The compound has been found to have self-assembly properties, making it suitable for use in the synthesis of supramolecular structures.
属性
IUPAC Name |
(E)-N-pentan-2-yl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-7-12(2)15-14(16)11-10-13-8-5-4-6-9-13/h4-6,8-12H,3,7H2,1-2H3,(H,15,16)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLPEUNBPMOYFH-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)NC(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5325704.png)
![methyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B5325708.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5325717.png)
![ethyl 2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5325719.png)
![[2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5325726.png)
![N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5325733.png)
![1,6-dimethyl-N-[1-(4-methyl-2-pyridinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5325741.png)
![2-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5325747.png)
![4-bromo-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5325761.png)
![{4-[2-(4-bromophenyl)-2-oxoethyl]-1-piperazinyl}acetonitrile](/img/structure/B5325766.png)
![4-benzyl-3-ethyl-1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5325769.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5325774.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5325779.png)
![3-(4-methylphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5325791.png)